molecular formula C17H15BrF3NO4S B2991360 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-13-1

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2991360
CAS No.: 338956-13-1
M. Wt: 466.27
InChI Key: ZNZGIDRHHDBVMY-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C17H15BrF3NO4S and its molecular weight is 466.27. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

The compound's pharmacokinetics and metabolism have been a focal point in preclinical studies, particularly in relation to selective androgen receptor modulators (SARMs). Research highlights include its low clearance, moderate volume of distribution, and terminal half-life, along with the identification of numerous phase I and II metabolites in rat models. This extensive metabolic profiling is crucial for understanding the compound's behavior in biological systems and its potential therapeutic applications (Wu et al., 2006).

Antiandrogen Activity

Studies on the compound's structure-activity relationships reveal its partial androgen agonist activity and its potential as a peripheral selective antiandrogen. Such characteristics suggest applications in treating androgen-responsive diseases, underlining the compound's importance in medical research (Tucker et al., 1988).

Quantum Chemical Studies

Quantum chemical analyses offer insights into the compound's electronic structure, including its steric energy and the most energetically favorable conformation. These studies provide a foundation for understanding the compound's interaction with biological targets, such as androgen receptors, and its potential blockade mechanisms (Otuokere & Amaku, 2015).

Resolution and Determination of Active Enantiomer

The resolution of the compound and the determination of its active enantiomer's absolute configuration are critical for drug development. Understanding the stereochemistry of active compounds is essential for optimizing efficacy and minimizing side effects (Tucker & Chesterson, 1988).

Bromophenol Derivatives

Research on bromophenol derivatives from the red alga Rhodomela confervoides includes compounds related to 3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide. These studies contribute to the understanding of natural product chemistry and the potential for discovering new bioactive compounds (Zhao et al., 2004).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrF3NO4S/c1-16(24,10-27(25,26)14-8-4-12(18)5-9-14)15(23)22-13-6-2-11(3-7-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZGIDRHHDBVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.